1-エチル-3-メチル-4,5-ジヒドロ-1H-ピラゾール-5-オン

概要

説明

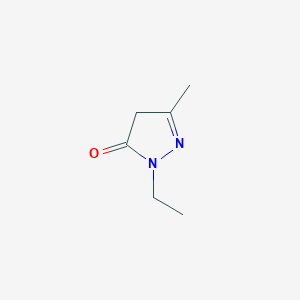

1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one, also known as pyrazolo[3,4-d]pyrimidin-4-one or EMDPP, is a heterocyclic organic compound with a wide range of applications in scientific research and industrial production. It is a pyrazole derivative with a five-membered ring structure, and is used as a building block for the synthesis of various compounds. EMDPP is also used as a pharmaceutical intermediate, a catalyst in organic synthesis, and as a reagent in the development of new materials.

科学的研究の応用

インドール誘導体の合成

この化合物は、インドール誘導体の合成に使用されます 。インドールは、天然物や医薬品において重要な複素環系です。 細胞生物学において主要な役割を果たし、様々な生物学的に重要な特性を示します .

様々な疾患の治療

この化合物を用いて合成されたインドール誘導体は、癌細胞、微生物、ヒトの体における様々な種類の疾患の治療のための生物活性化合物として適用されてきました .

抗酸化薬

化合物の誘導体である1-フェニル-3-メチル-5-ピラゾロンは、抗酸化剤および静脈内投与薬として、脳卒中後の回復を助け、筋萎縮性側索硬化症(ALS)の治療に使用されます .

医薬品化合物の合成

化合物のもう1つの重要なピラゾロン誘導体である1,3-ジメチル-5-ピラゾロンは、いくつかの医薬品化合物の調製における重要な中間体です .

抗菌活性

この化合物は、細胞懸濁液を加える前に365 nmで10分間照射した溶液で使用され、抗菌活性を調べました .

非対称置換系の調製

この化合物は、エストロゲン受容体に対するリガンドとして興味深い、非対称置換系の調製のために、4-アルキル-1,3,5-トリアリールピラゾールの新しい位置選択的合成の開発に使用されました .

作用機序

Target of Action

Similar compounds have been shown to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It’s worth noting that similar compounds have been shown to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Similar compounds have been shown to interact with a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Similar compounds have been shown to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

生化学分析

Biochemical Properties

1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, 1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one can bind to proteins, altering their conformation and activity. These interactions are crucial for understanding its potential therapeutic applications.

Cellular Effects

The effects of 1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one can affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Moreover, it has been found to impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.

Molecular Mechanism

At the molecular level, 1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain kinases, which are crucial for cell signaling . Additionally, 1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one can modulate gene expression by interacting with transcription factors, thereby influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been observed to cause changes in cellular functions, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, it may cause toxic or adverse effects, including cellular damage and oxidative stress. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of 1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one.

Metabolic Pathways

1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound has been found to inhibit enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress . Additionally, it can modulate the activity of metabolic enzymes, leading to changes in the levels of key metabolites.

Transport and Distribution

The transport and distribution of 1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one within cells and tissues are essential for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding the transport mechanisms is crucial for optimizing the delivery and efficacy of 1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one.

Subcellular Localization

1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it exerts its antioxidant effects by interacting with mitochondrial enzymes. Understanding the subcellular localization is crucial for elucidating the precise mechanisms of action of 1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one.

特性

IUPAC Name |

2-ethyl-5-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-3-8-6(9)4-5(2)7-8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKWKEPROQIWCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349895 | |

| Record name | ST001145 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19364-68-2 | |

| Record name | ST001145 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。